molecular formula C21H43NO2 B132983 Isostearoyl monoispropanolamine CAS No. 152848-22-1

Isostearoyl monoispropanolamine

Cat. No. B132983
M. Wt: 341.6 g/mol
InChI Key: BQMLMKGBPOALFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isostearoyl monoispropanolamine (ISMP) is a synthetic surfactant that has gained significant attention in recent years due to its unique properties. It is commonly used in various industries, including personal care products, pharmaceuticals, and food additives. ISMP is a versatile compound that can be synthesized through various methods and has a wide range of applications in scientific research.

Mechanism Of Action

Isostearoyl monoispropanolamine works as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. It can also form micelles, which are small aggregates of surfactant molecules that can solubilize hydrophobic compounds. Isostearoyl monoispropanolamine's mechanism of action is dependent on its chemical structure and the specific application it is being used for.

Biochemical And Physiological Effects

Isostearoyl monoispropanolamine has been shown to have low toxicity and is generally considered safe for use in personal care products and pharmaceuticals. However, some studies have shown that Isostearoyl monoispropanolamine can cause skin irritation and allergic reactions in some individuals. Further research is needed to fully understand the biochemical and physiological effects of Isostearoyl monoispropanolamine.

Advantages And Limitations For Lab Experiments

Isostearoyl monoispropanolamine has several advantages for use in lab experiments. It is highly soluble in water, which makes it easy to work with and dilute to specific concentrations. Additionally, Isostearoyl monoispropanolamine is a relatively stable compound that can be stored for long periods of time without significant degradation. However, Isostearoyl monoispropanolamine's unique properties may also present limitations in certain experiments, such as those that require the use of nonionic surfactants.

Future Directions

There are several potential future directions for research on Isostearoyl monoispropanolamine. One area of interest is its potential use as a preservative in food products. Isostearoyl monoispropanolamine's antimicrobial properties make it a promising candidate for use in food preservation, but further research is needed to determine its effectiveness and safety. Additionally, Isostearoyl monoispropanolamine's use as a surfactant in drug delivery systems could be further explored to improve the solubility and bioavailability of a wider range of drugs. Finally, research on the environmental impact of Isostearoyl monoispropanolamine and its degradation products could help to inform regulations and guidelines for its use in various industries.

Synthesis Methods

Isostearoyl monoispropanolamine can be synthesized through the reaction of isostearic acid and monoisopropanolamine. This method involves the esterification of isostearic acid with monoisopropanolamine, followed by neutralization with an alkali metal hydroxide. The resulting product is a pale yellow liquid that is highly soluble in water.

Scientific Research Applications

Isostearoyl monoispropanolamine has been extensively studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and can be used as a preservative in personal care products. Additionally, Isostearoyl monoispropanolamine has been used as a surfactant in drug delivery systems, where it can improve the solubility and bioavailability of poorly soluble drugs.

properties

CAS RN

152848-22-1

Product Name

Isostearoyl monoispropanolamine

Molecular Formula

C21H43NO2

Molecular Weight

341.6 g/mol

IUPAC Name

N-(2-hydroxypropyl)-16-methylheptadecanamide

InChI

InChI=1S/C21H43NO2/c1-19(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21(24)22-18-20(3)23/h19-20,23H,4-18H2,1-3H3,(H,22,24)

InChI Key

BQMLMKGBPOALFD-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)NCC(C)O

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.